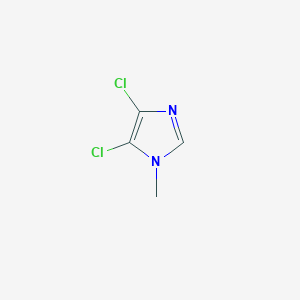

4,5-Dichloro-1-methylimidazole

Übersicht

Beschreibung

Synthesis Analysis

- Pan Fu-you (2009) described the synthesis of a closely related compound, 5-Chloro-1-methyl-4-nitroimidazole, from diethyl ethaneioate through a four-step reaction. This process includes amination, cyclization, salt formation, and nitration, and was characterized using NMR, IR, and MS techniques (Pan Fu-you, 2009).

Molecular Structure Analysis

- Arjunan et al. (2014) conducted a comprehensive study on the molecular structure of 5-chloro-1-methyl-4-nitroimidazole, using B3LYP and B3PW91 methods to determine optimized geometrical structural parameters, harmonic vibrational frequencies, natural bonding orbital analysis, and frontier molecular orbitals (Arjunan et al., 2014).

Chemical Reactions and Properties

- Liu Qian-feng (2010) developed a new method for synthesizing 5-chloro-1-methyl-4-nitroimidazole, a compound closely related to 4,5-Dichloro-1-methylimidazole, indicating the potential chemical reactions and properties of these compounds. The synthesis involved aminolysis, semi-ring reaction, and nitration, with the process being energy-efficient and yielding a high output (Liu Qian-feng, 2010).

Physical Properties Analysis

- Gürbüz et al. (2016) synthesized and characterized 5,6-Dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1H-benzimidazoles, a class of compounds structurally similar to 4,5-Dichloro-1-methylimidazole. Their study included physical properties like molecular geometry, zero point energy, dipole moment, and charge distributions, providing insights into the physical properties of this family of compounds (Gürbüz et al., 2016).

Chemical Properties Analysis

- Mary et al. (2014) explored the chemical properties of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, a compound similar to 4,5-Dichloro-1-methylimidazole. Their research involved analyzing the HOMO and LUMO, charge transfer within the molecule, and molecular electrostatic potential, which are essential aspects of understanding the chemical properties of this class of compounds (Mary et al., 2014).

Wissenschaftliche Forschungsanwendungen

Haloimidazoles, including 4,5-Dichloro-1-methylimidazole, are important heterocyclic compounds with a variety of applications. They have been studied for their chemical and physicochemical properties . Here are some key points:

- Scientific Field : Chemistry of Heterocyclic Compounds .

- Summary of the Application : Haloimidazoles are used in a variety of scientific applications due to their unique chemical and physicochemical properties . They are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application or Experimental Procedures : The chlorination of 1,2-dialkyl-5-chloroimidazoles and 4,5-dichloro-1-methylimidazole with chlorine in glacial acetic acid leads to oxidation of the imidazole ring .

- Results or Outcomes : The result of the chlorination process is the formation of N-alkyloxamides and 1-methylparabanic acid .

Safety And Hazards

“4,5-Dichloro-1-methylimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

4,5-dichloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYQLPWYFQBZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343683 | |

| Record name | 4,5-dichloro-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1-methylimidazole | |

CAS RN |

1192-53-6 | |

| Record name | 4,5-dichloro-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

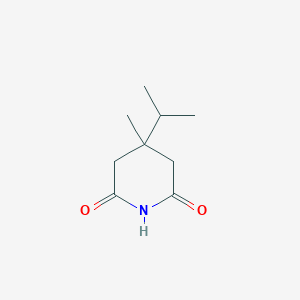

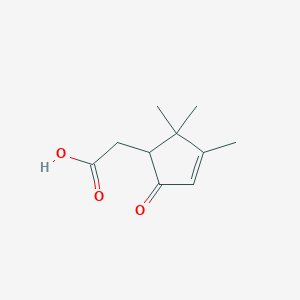

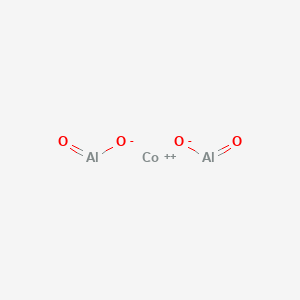

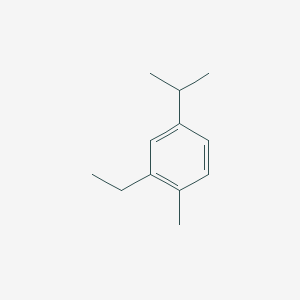

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)